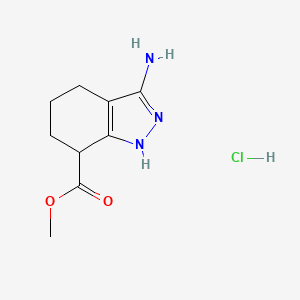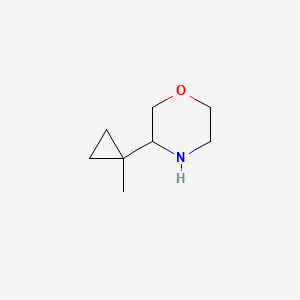
3-(1-Methylcyclopropyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methylcyclopropyl)morpholine is an organic compound that belongs to the class of morpholines Morpholines are heterocyclic compounds containing a six-membered ring with both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methylcyclopropyl)morpholine typically involves the reaction of 1-methylcyclopropylamine with an appropriate morpholine precursor. One common method is the cyclization of 1-methylcyclopropylamine with diethanolamine in the presence of a dehydrating agent such as sulfuric acid . This reaction proceeds under mild conditions and yields the desired morpholine derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(1-Methylcyclopropyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted morpholine derivatives with various functional groups.
Applications De Recherche Scientifique
3-(1-Methylcyclopropyl)morpholine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(1-Methylcyclopropyl)morpholine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at specific neurotransmitter receptors, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Morpholine: The parent compound, which lacks the cyclopropyl group.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.
Cyclopropylmorpholine: A similar compound with a cyclopropyl group attached to the morpholine ring.
Uniqueness: 3-(1-Methylcyclopropyl)morpholine is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential for diverse applications in research and industry .
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
3-(1-methylcyclopropyl)morpholine |
InChI |
InChI=1S/C8H15NO/c1-8(2-3-8)7-6-10-5-4-9-7/h7,9H,2-6H2,1H3 |
Clé InChI |
XAGUONWOVUBCLU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)C2COCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


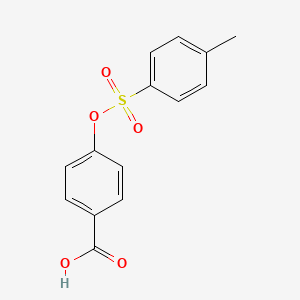

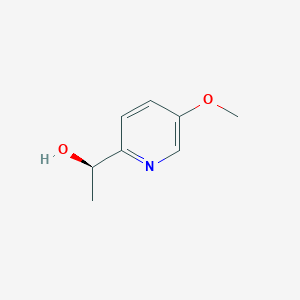
![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carboxylic acid](/img/structure/B13567759.png)
![N-[2-(Pyridin-2-YL)ethyl]-2-(pyridin-3-YL)quinazolin-4-amine](/img/structure/B13567775.png)
![tert-butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate](/img/structure/B13567781.png)

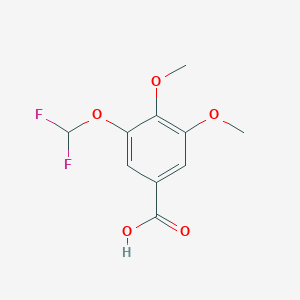
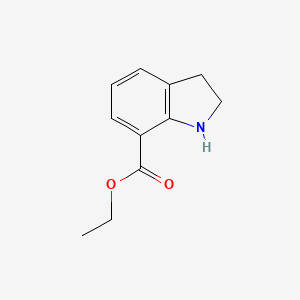
![4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13567810.png)
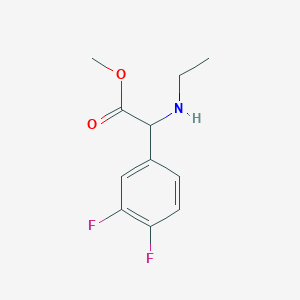
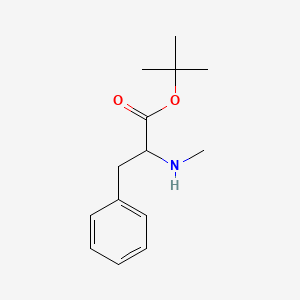
![Tert-butyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13567828.png)
